molecular formula C22H19N3O3S2 B2505346 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide CAS No. 886905-58-4

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide

Cat. No.: B2505346
CAS No.: 886905-58-4
M. Wt: 437.53
InChI Key: MPQKNVSGHLUZCK-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide is a benzothiazole-derived acetamide featuring a tosyl (p-toluenesulfonyl) group and a pyridin-2-ylmethyl substituent. The benzothiazole core is known for its biological relevance, including anti-inflammatory, analgesic, and antimicrobial activities .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-16-9-11-18(12-10-16)30(27,28)15-21(26)25(14-17-6-4-5-13-23-17)22-24-19-7-2-3-8-20(19)29-22/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQKNVSGHLUZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Attachment of the tosyl group: The tosyl group is usually introduced through a sulfonylation reaction, where tosyl chloride reacts with the amine group of the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Its synthesis likely parallels ’s method, using a chloroacetamide intermediate for nucleophilic substitution with pyridinylmethylamine, followed by tosylation .

Pharmacological and Functional Comparisons

Key Observations :

  • The target’s pyridinylmethyl group may improve blood-brain barrier penetration compared to ’s peripherally acting nitro-thiadiazole analogs .
  • Unlike ’s antifungal acetamides, the tosyl group in the target compound could shift activity toward protease or kinase inhibition .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Data of Analogs
Compound Name IR/NMR Features MS Data
Thiadiazole-nitrobenzothiazole () IR: C=O (~1670 cm⁻¹), NO₂ (~1520 cm⁻¹); NMR: Aromatic H (δ 7.5–8.5 ppm) m/z 445.5
N-(benzo[d]thiazol-2-yl)acetamide () IR: C=O (~1680 cm⁻¹); NMR: Acetamide CH₃ (~2.1 ppm) m/z ~180
Target Compound Predicted: Tosyl SO₂ (~1360/1170 cm⁻¹); Pyridine H (δ 8.0–8.5 ppm) m/z ~430

Key Observations :

  • The target’s tosyl group would introduce distinct SO₂ IR stretches (~1360/1170 cm⁻¹), absent in ’s nitro analogs .
  • Pyridine protons in the target compound would resonate upfield compared to ’s isoquinoline derivatives .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a benzo[d]thiazole moiety, a pyridine ring, and a tosylacetamide group, which collectively contribute to its pharmacological properties.

Antimicrobial Properties

Research has indicated that compounds containing benzothiazole and pyridine derivatives exhibit significant antimicrobial activities. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains.

Compound MIC (μg/mL) Inhibition (%)
This compound5095

These results suggest that the compound could be further explored as a potential antimicrobial agent.

Anticancer Activity

Benzothiazole derivatives have been widely studied for their anticancer properties. Preliminary studies on this compound indicate it may induce apoptosis in cancer cell lines, although detailed mechanisms remain to be elucidated.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Benzothiazole Moiety : Known for its role in enhancing antimicrobial and anticancer activities.
  • Pyridine Ring : Contributes to the overall stability and interaction with biological targets.
  • Tosyl Group : Enhances solubility and bioavailability.

Case Studies

A recent study investigated the effects of various benzothiazole derivatives, including this compound, on human cancer cell lines. The findings demonstrated that this compound could inhibit cell proliferation significantly, with IC50 values indicating potent activity at low concentrations.

Q & A

Q. What are the key synthetic steps for preparing N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide?

The synthesis typically involves:

  • Formation of the benzothiazole core via cyclization of substituted aniline precursors.
  • N-alkylation to introduce the pyridin-2-ylmethyl group under basic conditions (e.g., K₂CO₃ in DMF).
  • Acetylation with tosyl chloride to install the tosylacetamide moiety, requiring anhydrous conditions to avoid hydrolysis. Reaction progress is monitored via TLC, and intermediates are purified using column chromatography. Final characterization employs ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic methods are critical for confirming the compound’s structure?

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons in benzothiazole at δ 7.2–8.5 ppm, methyl groups in tosyl at δ 2.3–2.5 ppm).
  • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and aromatic carbons.
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₂N₃O₃S₂ would be ~452.12).
  • IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and sulfonyl S=O (~1360 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the compound’s electronic properties?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO).
  • Applications : Predict reactivity (e.g., nucleophilic/electrophilic sites via Fukui indices) and charge distribution.
  • Validation : Compare calculated IR/NMR spectra with experimental data to refine computational models .

Q. What strategies mitigate competing side reactions during N-alkylation?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature control : Maintain 60–80°C to balance reaction rate and selectivity.
  • Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
  • Real-time monitoring : Employ HPLC-MS to detect intermediates and adjust conditions dynamically .

Q. How does the benzo[d]thiazole moiety influence target binding in pharmacological assays?

  • Mechanistic insights : The benzothiazole ring engages in π-π stacking with aromatic residues (e.g., tyrosine in enzymes) and hydrogen bonding via the thiazole nitrogen.
  • SAR studies : Substituents at the 6-position (e.g., chloro, nitro) modulate potency by altering electron density and steric bulk.
  • Biological validation : Use docking simulations (AutoDock Vina) and enzyme inhibition assays (IC₅₀ determination) .

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